molecular formula C21H19F6N3OS B11078334 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide

Cat. No.: B11078334
M. Wt: 475.5 g/mol
InChI Key: TWMLJLPVXAZDOM-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with benzothiazole derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19F6N3OS

Molecular Weight

475.5 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C21H19F6N3OS/c1-12(2)14-8-9-15-16(11-14)32-18(28-15)30-19(20(22,23)24,21(25,26)27)29-17(31)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

TWMLJLPVXAZDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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